6-Bromo-5-methylindoline

Synthetic Chemistry Process Development Heterocyclic Building Blocks

Medicinal chemists require exact regioisomers; substituting with generic indolines alters cross-coupling outcomes and biological activity. 6-Bromo-5-methylindoline (CAS 162100-99-4) solves this with a validated bromine handle at the 6-position. - Key intermediate for 5-HT2C receptor antagonists (WO 94/04533) and subtype-selective α1A-adrenoceptor antagonists for BPH. - Reliable substrate for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. - Documented 71% yield in borohydride reduction; ideal for methodology development.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 162100-99-4
Cat. No. B3040146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylindoline
CAS162100-99-4
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)NCC2
InChIInChI=1S/C9H10BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3
InChIKeyOOGKBGZFWQVEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methylindoline: Versatile Serotonergic Scaffold


6-Bromo-5-methylindoline (CAS 162100-99-4) is a brominated heterocyclic building block belonging to the indoline class. It is distinguished by the presence of a bromine atom at the 6-position and a methyl group at the 5-position of the 2,3-dihydro-1H-indole core . This specific substitution pattern provides a defined molecular framework with a molecular weight of 212.09 g/mol and a formula of C9H10BrN, which is widely utilized as a key synthetic intermediate for preparing more complex, biologically active molecules, particularly those targeting the serotonergic system [1]. Its primary value in research and industrial settings lies in its role as a versatile precursor, enabling further functionalization via the reactive bromine handle [2].

Synthetic Handle 6-bromo enables Pd-catalyzed cross-coupling diversification
Scaffold Context 5-methyl-6-bromo substitution pattern for serotonergic GPCR SAR
Building Block Role Key intermediate for 5-HT2C and α1A antagonist libraries

Why Specificity Matters for 6-Bromo-5-methylindoline


Substituting 6-bromo-5-methylindoline with a generic indoline or a closely related analog (e.g., 5-bromo-6-methylindoline or unsubstituted indoline) is scientifically unsound for several critical reasons. The precise regioisomeric arrangement of the bromine atom is a primary determinant of synthetic utility in palladium-catalyzed cross-coupling reactions, directly impacting the regioselectivity and yield of downstream products [1]. Furthermore, even minor structural variations profoundly influence biological activity; for instance, the 6-bromo-5-methyl substitution pattern has been specifically identified in patents as a key structural feature for achieving potent 5-HT2C receptor antagonist activity, a profile not guaranteed by other indolines [2]. The distinct physicochemical properties, such as the predicted pKa and density, also differ from unsubstituted or differently substituted analogs, which can affect critical parameters like solubility and stability during synthesis or biological assays . Therefore, relying on a generic or differently substituted alternative introduces significant and often unquantified risks of synthetic failure or altered biological outcomes.

Target Compound

6-Br-5-Me-indoline: claimed 5-HT2C antagonist SAR; bromine at 6-position enables cross-coupling

Regioisomer Risk

5-Br-6-Me-indoline may shift coupling regioselectivity; 5-HT2C activity profile may not transfer

Scaffold Mismatch

Unsubstituted indoline lacks bromine handle; Pd-catalyzed functionalization not directly accessible

Physicochemical Shift

Predicted density ~1.44 vs ~1.06 g/cm³ for unsubstituted indoline; solubility and handling may differ

Quantitative Evidence: 6-Bromo-5-methylindoline


Synthetic Accessibility by Direct Reduction

The procurement decision for 6-bromo-5-methylindoline can be benchmarked by its defined and efficient synthesis from commercially available 6-bromo-5-methylindole. A reproducible procedure demonstrates a 71% isolated yield for the reduction to the target indoline [1].

Synthetic Yield
Head-to-head
71.1% isolated yield
Supports process development benchmarking
NaBH3CN/AcOH, −10 °C; 716 mg from 1.00 g starting material
Synthetic Chemistry Process Development Heterocyclic Building Blocks

5-HT2C Antagonism: Regioisomeric Specificity

Patents specifically claim the 6-bromo-5-methyl substitution pattern on the indoline core as part of compounds with 5-HT2C receptor antagonist activity, which is distinct from the activity of the 5-bromo-6-methyl isomer [1].

5-HT2C Antagonism
Class-level
Functional antagonism claimed for 6-Br-5-Me derivatives; 5-Br-6-Me isomer lacks equivalent claims
Regioisomer-specific activity context
Exact Ki/IC50 not disclosed in source patent WO 94/04533
Medicinal Chemistry Neuroscience GPCR Pharmacology

Physicochemical Properties: Distinct from Unsubstituted Indoline

6-Bromo-5-methylindoline possesses predicted physicochemical properties that differ significantly from unsubstituted indoline, which can impact its handling and behavior in assays and synthetic procedures .

Physicochemical Profile
Data to verify
pKa 4.84 ± 0.20 · Density 1.442 ± 0.06 g/cm³
Informs solubility and handling review
Predicted values; experimental verification pending
Physical Chemistry Analytical Chemistry Drug Design

Key Intermediate for α1A Antagonists

While the parent compound 6-bromo-5-methylindoline may not be the active pharmaceutical ingredient, it serves as a critical scaffold for the synthesis of potent and highly selective α1A-adrenoceptor antagonists, which are under investigation for treating benign prostatic hyperplasia (BPH) [1].

α1A-AR Scaffold Potency
Reported
Derivative (R)-23l IC50 1.9 nM
Supports α1 subtype selectivity profiling
α1B1A selectivity ratio 1506; cell-based calcium assay
Medicinal Chemistry Urology GPCR Pharmacology

Cost Benchmark for Specialized Indoline Procurement

The procurement of 6-bromo-5-methylindoline involves a cost structure that reflects its specialized substitution pattern, providing a quantitative benchmark against which the sourcing of other custom heterocycles can be evaluated [1].

Procurement Cost Benchmark
Context-dependent
~6–20× vs. unsubstituted indoline
Informs project budget and make-vs-buy review
Research-grade pricing, ≥97% purity, early 2025
Supply Chain Procurement Chemical Sourcing

6-Bromo-5-methylindoline Application Scenarios


5-HT2C Antagonist Synthesis for CNS Research

6-Bromo-5-methylindoline is the validated starting material for synthesizing a specific class of 5-HT2C receptor antagonists, as outlined in patent WO 94/04533 [1]. Researchers in CNS drug discovery should procure this precise indoline to build compound libraries and explore the structure-activity relationships (SAR) for this serotonergic target, which is implicated in anxiety, depression, and feeding disorders.

α1A-Adrenoceptor Antagonist Development for Urology

This indoline derivative serves as a core scaffold for the development of next-generation α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH) [2]. The 6-bromo-5-methyl substitution is a key element in achieving the high subtype selectivity required to reduce cardiovascular side effects, making it a critical procurement for medicinal chemistry programs focused on urology.

Diverse Indoline Libraries via Cross-Coupling

The bromine atom at the 6-position provides a reliable handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) . This makes 6-bromo-5-methylindoline an ideal, standardized building block for combinatorial chemistry and parallel synthesis efforts aimed at rapidly generating diverse compound collections for biological screening.

Heterocyclic Synthesis Route Benchmarking

Given the documented 71% yield for its synthesis via borohydride reduction, 6-bromo-5-methylindoline serves as an excellent benchmark substrate for developing and optimizing new methodologies for heterocyclic functionalization and reduction [3]. This is a high-value application for academic process chemistry groups and industrial R&D labs focused on synthetic efficiency.

Application
Selection Property
Validation Focus
5-HT2C antagonist SAR studies
Regioisomeric substitution pattern
5-HT2C binding and functional assay review
α1A-adrenoceptor research
Indoline scaffold for subtype selectivity
α1 subtype selectivity profiling
Cross-coupling library synthesis
6-bromo reactive handle
Pd-catalyzed coupling compatibility review
Heterocyclic methodology development
Documented reduction benchmark
Reduction method comparison and optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methylindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.